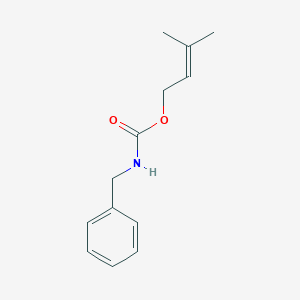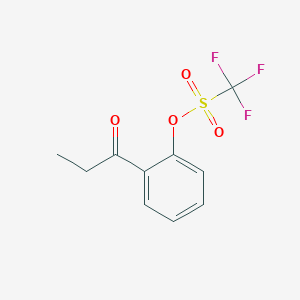
Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester is a chemical compound with the molecular formula C10H9F3O4S. It is known for its unique structure, which includes a trifluoromethanesulfonic acid group and a 2-(1-oxopropyl)phenyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol or phenol derivative. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethanesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in acylation and esterification reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester involves its ability to act as an acylating agent. The trifluoromethanesulfonic acid group enhances the compound’s reactivity, allowing it to participate in various acylation reactions. The molecular targets and pathways involved include the activation of carbonyl groups and the formation of ester bonds .
Comparison with Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-amino-2-[(1,1-dimethylethyl)dimethylsilyl]phenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-methoxy-6-(trimethylsilyl)phenyl ester
Comparison: Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other similar compounds. Its trifluoromethanesulfonic acid group enhances its acidity and reactivity, making it a valuable reagent in various chemical reactions .
Properties
CAS No. |
646522-74-9 |
|---|---|
Molecular Formula |
C10H9F3O4S |
Molecular Weight |
282.24 g/mol |
IUPAC Name |
(2-propanoylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O4S/c1-2-8(14)7-5-3-4-6-9(7)17-18(15,16)10(11,12)13/h3-6H,2H2,1H3 |
InChI Key |
ZGLRFEATIYLONZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


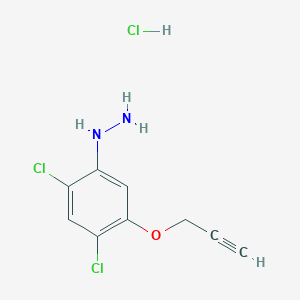
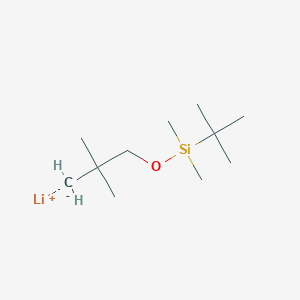
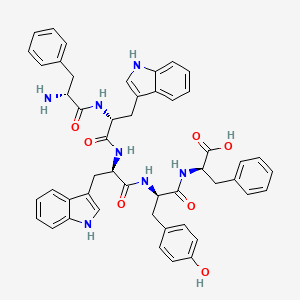
![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)
![2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B12583222.png)

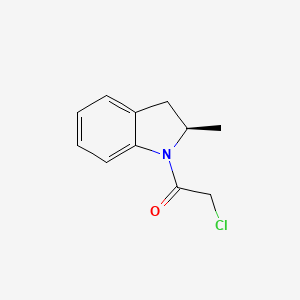
![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)
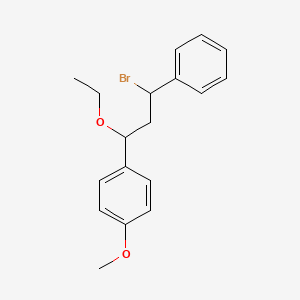
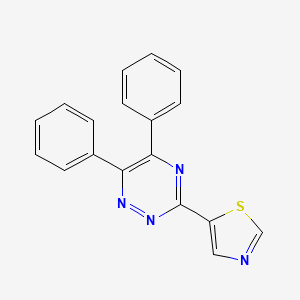
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)

